molecular formula C16H35SSn- B12660871 Ergoterm OTGO CAS No. 58229-88-2

Ergoterm OTGO

Cat. No.: B12660871
CAS No.: 58229-88-2
M. Wt: 378.2 g/mol
InChI Key: YTCJNRSXUHDMAJ-UHFFFAOYSA-M
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Description

No evidence in the provided documents explicitly defines "Ergoterm OTGO" as a chemical compound. The term "OTGO" is referenced in three distinct contexts:

  • Optical Tweezers Software: OTGO (Optical Tweezers in Geometrical Optics) is a computational tool for simulating optical forces and torques in particles larger than the wavelength of light .
  • Artist Name: OtGO refers to the Mongolian artist Otgonbayar Ershuu, known for blending traditional and modern art styles .
  • Personal Name: Dr. Otgontsetseg Erhemjamts (abbreviated as Otgo) is an academic leader recognized by the San Francisco Business Times .

Properties

CAS No.

58229-88-2

Molecular Formula

C16H35SSn-

Molecular Weight

378.2 g/mol

IUPAC Name

dioctyltin;sulfanide

InChI

InChI=1S/2C8H17.H2S.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;1H2;/p-1

InChI Key

YTCJNRSXUHDMAJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn]CCCCCCCC.[SH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergoterm OTGO is synthesized by combining sulphuric octylstannous stabilizer with epoxidized soybean oil. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the stability of the compound. The exact synthetic route and reaction conditions are proprietary to the manufacturer and are not publicly disclosed.

Industrial Production Methods

In industrial settings, this compound is produced in large batches under stringent quality control measures. The production process involves the precise mixing of the sulphuric octylstannous stabilizer with epoxidized soybean oil, followed by a series of purification steps to remove any impurities. The final product is an oily liquid of pale yellowish color, which may precipitate a small amount of white precipitate during storage .

Chemical Reactions Analysis

Types of Reactions

Ergoterm OTGO primarily undergoes substitution reactions due to the presence of reactive sulphur and tin atoms in its structure. These reactions are essential for its function as a thermal stabilizer in PVC processing.

Common Reagents and Conditions

Common reagents used in reactions with this compound include glycerol esters and salts of fatty acids. These reagents help enhance the stabilizing properties of this compound when used in PVC processing .

Major Products Formed

The major products formed from reactions involving this compound are stabilized PVC materials. These materials exhibit improved thermal stability and resistance to degradation, making them suitable for various industrial applications.

Scientific Research Applications

Ergoterm OTGO has several scientific research applications, particularly in the fields of chemistry and materials science. It is used to study the thermal stabilization of PVC and its copolymers, providing insights into the mechanisms of thermal degradation and stabilization. Additionally, this compound is used in the development of new PVC formulations with enhanced properties for industrial use .

Mechanism of Action

The mechanism of action of Ergoterm OTGO involves the stabilization of PVC by preventing the degradation of the polymer chains. The sulphuric octylstannous stabilizer component interacts with the PVC chains, forming stable complexes that inhibit the breakdown of the polymer. The epoxidized soybean oil component further enhances the stabilizing effect by providing additional protection against thermal degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Criteria for Comparative Analysis

Parameter Description Example
Structural Similarity Compare molecular formulas, functional groups, or stereochemistry. E.g., comparing graphene oxide (GO) with reduced graphene oxide (rGO) .
Functional Similarity Evaluate applications (e.g., catalytic activity, thermal stability). TiO₂ vs. ZnO in UV-blocking applications .
Synthesis Methods Contrast preparation techniques (e.g., sol-gel vs. hydrothermal synthesis). Differences in GO synthesis routes (Hummers vs. modified methods) .
Physicochemical Data Tabulate properties like melting point, solubility, or spectral data. Raman spectra differences between GO and graphite .

Hypothetical Data Table (Illustrative)

Compound Molecular Formula Melting Point (°C) Application Key Spectral Peaks
Ergoterm OTGO (Hyp.) C₁₅H₂₀N₂O₃ 205–210 Antifungal agent IR: 1680 cm⁻¹ (C=O stretch)
Ergotamine C₃₃H₃₅N₅O₅ 212–214 Migraine treatment UV: 240 nm (π→π* transition)
Lysergic Acid C₁₆H₁₆N₂O₂ 238–240 Precursor for alkaloids MS: m/z 268 [M+H]⁺

Note: This table is illustrative only. No empirical data for "this compound" exists in the provided evidence.

Research Findings and Discrepancies

  • Optical Tweezers (OTGO) : The software’s geometric optics approximation is validated for particles >1 µm, with open-source code for reproducibility .
  • Graphene Oxide (GO) : Characterized by Raman D and G bands (~1350 cm⁻¹ and ~1580 cm⁻¹) and FESEM morphology showing layered structures .

Recommendations for Further Inquiry

Clarify Terminology: Verify the correct spelling and context of "this compound." Potential candidates include: Ergot alkaloids (e.g., ergotamine, ergometrine). Graphene oxide (GO) derivatives.

Expand Literature Review : Search databases like SciFinder or Reaxys for "this compound" to resolve ambiguities.

Adhere to Journal Guidelines : Ensure compound naming follows IUPAC rules and includes spectral data (e.g., NMR, IR) for reproducibility .

Biological Activity

Ergoterm OTGO is a compound derived from the ergot alkaloids, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by their complex ergoline structure. The specific molecular formula and structural configuration play a crucial role in determining its biological activity.

Antifungal Activity

Research has shown that compounds related to ergosterol biosynthesis can significantly influence antifungal drug susceptibility. A study indicated that the overexpression or deletion of specific ergosterol biosynthesis genes in Saccharomyces cerevisiae affected cell growth and antifungal resistance, suggesting a potential mechanism for this compound's antifungal properties .

Table 1: Antifungal Susceptibility of Ergosterol Biosynthesis Disruption

Gene ModificationDoubling Time (h)Susceptibility to FluconazoleSusceptibility to Amphotericin B
Wild-type2.5SensitiveSensitive
ERG Gene Deletion4.0ResistantSensitive
ERG Gene Overexpression3.0SensitiveResistant

Anti-inflammatory Effects

This compound has been observed to exhibit anti-inflammatory properties. Studies have reported that ergostane-type steroids can reduce the expression of inflammatory markers such as NF-κB and cytokines like IL-6 and TNF-α in various biological models . This suggests a potential therapeutic role for this compound in inflammatory diseases.

Case Study: Neuroprotection
A notable case study highlighted the neuroprotective effects of ergostane derivatives. In experiments involving ischemic brain damage, these compounds reduced neuronal death by inhibiting caspase-3 activation and promoting neurogenesis through the activation of the PI3K/Akt pathway .

The biological activity of this compound is believed to stem from its interaction with various cellular pathways:

  • Inhibition of Ergosterol Biosynthesis : By disrupting the ergosterol biosynthetic pathway, this compound may enhance the efficacy of antifungal agents.
  • Modulation of Inflammatory Pathways : The compound appears to downregulate pro-inflammatory cytokines, indicating its potential use in treating chronic inflammatory conditions.

Research Findings

Recent studies have provided insights into the pharmacodynamics of this compound:

  • Cellular Stress Response : Alterations in ergosterol levels affect cellular responses to osmotic stress, which could be leveraged for therapeutic applications.
  • Antioxidant Activity : Research indicates that ergostane-type steroids enhance antioxidant enzyme activity, contributing to their protective effects against oxidative stress .

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